5-Chlorothieno[3,2-b]pyridin-7-ol
Description
5-Chlorothieno[3,2-b]pyridin-7-ol is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a chlorine substituent at the 5-position and a hydroxyl group at the 7-position.
Properties
IUPAC Name |
5-chloro-4H-thieno[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-6-3-5(10)7-4(9-6)1-2-11-7/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNNOQZOBKTEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=CC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[3,2-b]pyridin-7-ol typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Chlorothieno[3,2-b]pyridin-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Thieno[3,2-b]pyridin-7-ol (Parent Compound)
5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid
- Structure : Chlorine at 5-position, carboxylic acid at 3-position.
- Properties : Polar and acidic due to the -COOH group; enhanced reactivity for conjugation or salt formation.
- Applications : Explored in drug development for its structural versatility .
- Comparison: The hydroxyl group in 5-Chlorothieno[3,2-b]pyridin-7-ol offers hydrogen-bonding capability, whereas the carboxylic acid group in this derivative provides stronger acidity (lower pKa) and solubility in basic conditions .
4-{5-Chlorothieno[3,2-b]pyridin-7-yl}morpholine
- Structure : Morpholine substituent replaces the hydroxyl group.
- Properties : Increased basicity and water solubility due to the morpholine ring.
- Applications : Likely used in medicinal chemistry to modulate pharmacokinetic properties .
Comparison with Benzofuro[3,2-b]pyridin-7-ol Analogs
Benzofuro[3,2-b]pyridin-7-ol Derivatives
- Structure : Benzofuran replaces thiophene in the fused ring system.
- Key Findings :
- Comparison: The thiophene ring in this compound may confer distinct electronic properties (e.g., sulfur’s polarizability) compared to benzofuran’s oxygen, affecting binding affinity to enzymes like topo II.
Comparison with Pyridine Derivatives
Chloro-Hydroxy Pyridines
Structural-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
